molecular formula C10H8FNO2 B2480961 5-fluoro-1-methyl-1H-indole-3-carboxylic acid CAS No. 310886-98-7

5-fluoro-1-methyl-1H-indole-3-carboxylic acid

Cat. No. B2480961
CAS RN: 310886-98-7
M. Wt: 193.177
InChI Key: DYVWOGCIQANCRE-UHFFFAOYSA-N
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Description

“5-fluoro-1-methyl-1H-indole-3-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years due to their importance in natural products and drugs . For instance, 1-Methylindole-3-carboxylic acid, a related compound, can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .


Chemical Reactions Analysis

Indoles, including “5-fluoro-1-methyl-1H-indole-3-carboxylic acid”, are important types of molecules that can bear a number of biological properties . They are present in several drugs and plants and are used in the synthesis of various heterocyclic derivatives .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

Anticancer Potential

Indole compounds, including 5-fluoro-1-methyl-1H-indole-3-carboxylic acid, have attracted attention for their potential in cancer treatment. They serve as:

Antibacterial Applications

Indole derivatives contribute to antibacterial research:

Other Biological Activities

Beyond antiviral, anticancer, and antibacterial effects, indole derivatives exhibit:

Future Directions

Indoles, including “5-fluoro-1-methyl-1H-indole-3-carboxylic acid”, have attracted increasing attention in recent years due to their various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community , indicating a promising future direction in this field.

properties

IUPAC Name

5-fluoro-1-methylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-12-5-8(10(13)14)7-4-6(11)2-3-9(7)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVWOGCIQANCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1-methyl-1H-indole-3-carboxylic acid

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In acetone (50 ml) was dissolved 5-fluoro-1-methylindole-3-carbaldehyde (1.33 g, 7.52 mmol). To the resulting solution was added dropwise an 1N aqueous solution of potassium permanganate (7.15 ml, 7.15 mmol) under stirring at 0° C. After stirring at room temperature for 18 hours, another 1N aqueous solution of potassium permanganate (4.0 ml, 4.0 mmol) was added, and the mixture was stirred at room temperature for 18 hours. The mixture was filtered through Celite. After washing with water, the filtrate was added with 1N HCl. The crystals thus precipitated were collected by filtration under reduced pressure, washed with water and dried under reduced pressure to give 5-fluoro-1-methylindole-3-carboxylic acid (885 mg, 61%) as a white crystalline powder.
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